![molecular formula C18H17N7O2 B2380747 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-83-7](/img/structure/B2380747.png)
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrazolopyrimidine, which is a class of compounds known to exhibit various biological activities . The presence of a methoxyphenyl group and a pyridinyl group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazolopyrimidine core, with a methoxyphenyl group and a pyridinyl group attached. These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrazolopyrimidine core and the attached functional groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic properties could influence properties such as its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity : This compound was synthesized through a three-component reaction and showed significant antimicrobial properties. The structures were confirmed using IR, NMR spectroscopy, and mass spectrometry (Gein et al., 2010).
Analyses of Antimicrobial Properties : Another study focused on the antimicrobial activity of these compounds, highlighting their potential in combating microbial infections (Gein, Mishunin, Tsyplyakova, Vinokurova, Vakhrin, 2009).
Biological Activity
DNA Profiling and Cytotoxicity : A study investigated the cytotoxicity of copper(II) complexes of the compound, assessing their interaction with DNA and their effects on cancerous cell lines, revealing potential for cancer treatment applications (Haleel et al., 2019).
Analgesic Activity and Toxicity Assessment : Research was conducted to evaluate the analgesic activity and acute toxicity of derivatives of this compound, showing promise in pain management with low toxicity (Gein, Prudnikova, Kurbatova, Rudakova, 2021).
Synthesis Techniques
Regioselective Synthesis : Research focused on the regioselective synthesis of this compound, elaborating on the methods and outcomes, providing insight into the synthesis process (Drev et al., 2014).
Synthesis of Derivatives : Another study detailed the synthesis of various derivatives of this compound, exploring their potential uses in pharmaceuticals (Hassan, Hafez, Osman, 2014).
Future Directions
Future research on this compound could involve further studies to elucidate its synthesis, properties, and biological activities. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its biological targets and mechanisms of action, and synthetic studies to optimize its properties and activities .
properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-4-3-9-19-10-13)16(25-18(20-11)22-23-24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUUMKLNELPYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

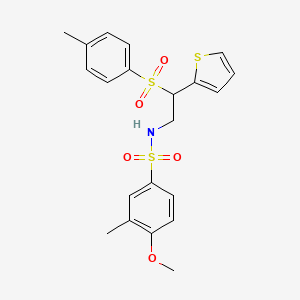
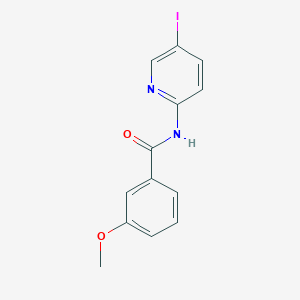
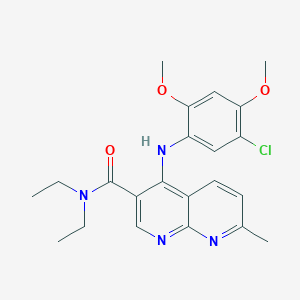
![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)
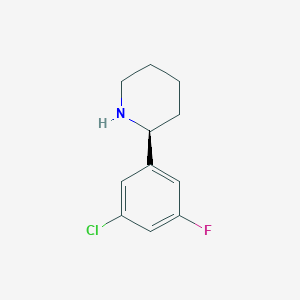
![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)
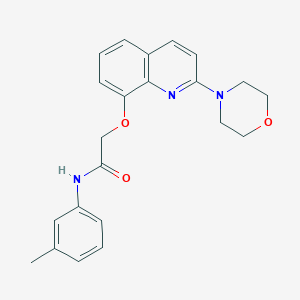
![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)
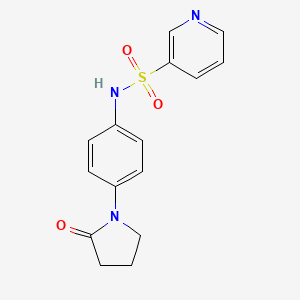
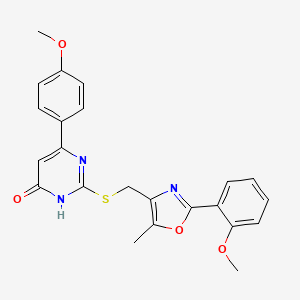
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)